molecular formula C10H21BrO B1266680 10-Bromodecanol CAS No. 53463-68-6

10-Bromodecanol

Cat. No. B1266680
CAS RN: 53463-68-6
M. Wt: 237.18 g/mol
InChI Key: LGZMUUBPTDRQQM-UHFFFAOYSA-N
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Patent
US08129552B2

Procedure details

87.8 g (0.50 mol) of 1,10-decanediol, 165.1 g of 48% strength hydrobromic acid and 2.5 l of high-boiling petroleum ether (b.p. 100-140° C.) were heated under reflux with vigorous stirring for 4 hours. A further 80.0 g of 48 strength hydrobromic acid were added, and the mixture was boiled for 5 hours. After cooling to 30° C., the phases were separated. The organic phase was washed first with a solution of 100 g of Na2CO3 in 500 ml of water and then with 2×500 ml of water. Removal of the solvent was followed by chromatography on 700 g of silica gel. The byproduct 1,10-dibromodecane was eluted with cyclohexane/diethyl ether (20:1). Chromatography with cyclohexane/diethyl ether (2:1) afforded 103.9 g (0.44 mol, 87%) of 10-bromo-1-decanol.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Reaction Step One
[Compound]
Name
48
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11].[BrH:13]>C1CCCCC1.C(OCC)C>[Br:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
87.8 g
Type
reactant
Smiles
C(CCCCCCCCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Smiles
Step Two
Name
48
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
the mixture was boiled for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed first with a solution of 100 g of Na2CO3 in 500 ml of water
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WASH
Type
WASH
Details
The byproduct 1,10-dibromodecane was eluted with cyclohexane/diethyl ether (20:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.44 mol
AMOUNT: MASS 103.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.